molecular formula C14H18O B14362987 1-(2-Methoxyphenyl)cycloheptene CAS No. 92862-65-2

1-(2-Methoxyphenyl)cycloheptene

Cat. No.: B14362987
CAS No.: 92862-65-2
M. Wt: 202.29 g/mol
InChI Key: NOVGSXWRXCMMMZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cycloheptene is an organic compound that belongs to the class of cycloalkenes It features a seven-membered ring structure with a methoxyphenyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptene with 2-methoxyphenyl lithium or Grignard reagents under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance efficiency. For example, the use of transition metal catalysts such as palladium or rhodium can facilitate the coupling of cycloheptene with 2-methoxyphenyl halides. These methods are scalable and can produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using reagents such as meta-chloroperoxybenzoic acid (MCPBA) or osmium tetroxide.

    Reduction: Reduction reactions can convert the compound into cycloheptane derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the methoxyphenyl ring using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: MCPBA in dichloromethane (DCM) or osmium tetroxide in acetone-water mixture.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Epoxides and diols: from oxidation.

    Cycloheptane derivatives: from reduction.

    Substituted methoxyphenylcycloheptenes: from electrophilic aromatic substitution.

Scientific Research Applications

1-(2-Methoxyphenyl)cycloheptene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving the interaction of cycloalkenes with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)cycloheptene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the cycloheptene ring can undergo conformational changes that influence binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

    Cycloheptene: Lacks the methoxyphenyl group, making it less versatile in terms of functionalization.

    1-(2-Hydroxyphenyl)cycloheptene: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.

    1-(2-Methoxyphenyl)cyclohexene: A six-membered ring analog that may exhibit different steric and electronic properties.

Uniqueness: 1-(2-Methoxyphenyl)cycloheptene is unique due to the combination of the seven-membered ring and the methoxyphenyl group, which provides a balance of stability and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

92862-65-2

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-(2-methoxyphenyl)cycloheptene

InChI

InChI=1S/C14H18O/c1-15-14-11-7-6-10-13(14)12-8-4-2-3-5-9-12/h6-8,10-11H,2-5,9H2,1H3

InChI Key

NOVGSXWRXCMMMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CCCCCC2

Origin of Product

United States

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